2,2''-Bis-bromomethyl-6,6''-dimethyl-(1,1',3',1'')terphenyl
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Overview
Description
2,2’‘-Bis-bromomethyl-6,6’‘-dimethyl-(1,1’,3’,1’')terphenyl: is an organic compound with the molecular formula C22H20Br2. It is a derivative of terphenyl, characterized by the presence of bromomethyl and dimethyl groups. This compound is notable for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’‘-Bis-bromomethyl-6,6’‘-dimethyl-(1,1’,3’,1’‘)terphenyl typically involves the bromination of 6,6’‘-dimethyl-(1,1’,3’,1’')terphenyl. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Products include 2,2’‘-bis-hydroxymethyl-6,6’‘-dimethyl-(1,1’,3’,1’‘)terphenyl, 2,2’‘-bis-aminomethyl-6,6’‘-dimethyl-(1,1’,3’,1’')terphenyl, etc.
Scientific Research Applications
Chemistry: 2,2’‘-Bis-bromomethyl-6,6’‘-dimethyl-(1,1’,3’,1’')terphenyl is used as a building block in organic synthesis, particularly in the preparation of complex organic molecules and polymers .
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity or as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins with enhanced thermal and chemical stability .
Mechanism of Action
The mechanism of action of 2,2’‘-Bis-bromomethyl-6,6’‘-dimethyl-(1,1’,3’,1’')terphenyl primarily involves its reactivity due to the presence of bromomethyl groups. These groups are highly reactive towards nucleophiles, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being explored .
Comparison with Similar Compounds
- 2,2’‘-Bis-bromomethyl-(1,1’,3’,1’')terphenyl
- 4,4’‘-Bis-bromomethyl-(1,1’,3’,1’')terphenyl
- 2,6,2’‘,6’‘-Tetrakis-bromomethyl-(1,1’,3’,1’')terphenyl
- 4,4’‘-Bis-bromomethyl-2’-iodo-(1,1’,3’,1’')terphenyl
Uniqueness: 2,2’‘-Bis-bromomethyl-6,6’‘-dimethyl-(1,1’,3’,1’')terphenyl is unique due to the specific positioning of the bromomethyl and dimethyl groups, which confer distinct reactivity and properties compared to its analogs. This unique structure makes it particularly useful in applications requiring selective reactivity and stability .
Properties
CAS No. |
137300-33-5 |
---|---|
Molecular Formula |
C22H20Br2 |
Molecular Weight |
444.2 g/mol |
IUPAC Name |
1-(bromomethyl)-2-[3-[2-(bromomethyl)-6-methylphenyl]phenyl]-3-methylbenzene |
InChI |
InChI=1S/C22H20Br2/c1-15-6-3-10-19(13-23)21(15)17-8-5-9-18(12-17)22-16(2)7-4-11-20(22)14-24/h3-12H,13-14H2,1-2H3 |
InChI Key |
TXEWSVZSYPGDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)C2=CC(=CC=C2)C3=C(C=CC=C3CBr)C |
Origin of Product |
United States |
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